Spectroscopic data for N-(benzenesulfonyl)-4-fluorobenzamide characterization
Spectroscopic data for N-(benzenesulfonyl)-4-fluorobenzamide characterization
An In-depth Technical Guide to the Spectroscopic Characterization of N-(benzenesulfonyl)-4-fluorobenzamide
Introduction
N-(benzenesulfonyl)-4-fluorobenzamide is a molecule of significant interest in medicinal chemistry and materials science, belonging to the N-acyl sulfonamide class. These compounds are recognized for their diverse biological activities and roles as versatile intermediates in organic synthesis.[1] The precise substitution on both the benzoyl and sulfonyl rings allows for the fine-tuning of its chemical and physical properties.
Unambiguous structural confirmation is the bedrock of all subsequent research, from mechanistic studies to pharmacological evaluation. This technical guide provides a comprehensive analysis of the expected spectroscopic data for N-(benzenesulfonyl)-4-fluorobenzamide. As a self-validating system, this document synthesizes data from foundational spectroscopic principles and analogous structures to build a complete characterization profile. We will delve into the causality behind the expected spectral features in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Rationale
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. N-(benzenesulfonyl)-4-fluorobenzamide is comprised of three key components: a 4-fluorobenzoyl group, a benzenesulfonyl group, and a central N-H amide/sulfonamide linkage. Each component contributes a unique signature to the overall spectroscopic profile.
Caption: Molecular Structure of N-(benzenesulfonyl)-4-fluorobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR
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Sample Preparation: Dissolve approximately 5-10 mg of N-(benzenesulfonyl)-4-fluorobenzamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[2]
-
Expert Insight: DMSO-d₆ is often preferred for N-acyl sulfonamides due to its ability to solubilize these often crystalline compounds and to clearly resolve the N-H proton signal, which might otherwise exchange too rapidly or be obscured in other solvents.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Use tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.[3]
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¹H NMR Spectroscopy: Predicted Data & Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the acidic N-H proton and the protons on the two separate aromatic rings. The aromatic regions will display characteristic splitting patterns due to proton-proton and proton-fluorine coupling.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11.0 - 12.5 | Singlet (broad) | 1H | SO₂-NH -CO | The acidic proton attached to the electron-withdrawing sulfonyl and carbonyl groups is significantly deshielded and appears far downfield.[4] |
| ~8.0 - 8.2 | Multiplet (AA'BB') | 2H | Benzoyl H-2, H-6 | Protons ortho to the carbonyl group are deshielded. They appear as a complex multiplet due to coupling with both H-3/H-5 and the fluorine atom. |
| ~7.8 - 7.9 | Multiplet | 2H | Sulfonyl H-2, H-6 | Protons ortho to the sulfonyl group are deshielded.[5] |
| ~7.5 - 7.7 | Multiplet | 3H | Sulfonyl H-3, H-4, H-5 | Protons meta and para to the sulfonyl group on the unsubstituted ring appear in this typical aromatic region.[6] |
| ~7.2 - 7.4 | Multiplet (AA'BB') | 2H | Benzoyl H-3, H-5 | Protons ortho to the fluorine atom are shielded relative to their non-fluorinated counterparts and show coupling to both adjacent protons and the fluorine atom. |
¹³C NMR Spectroscopy: Predicted Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The influence of the electron-withdrawing groups (C=O, SO₂) and the electronegative fluorine atom are the dominant factors determining the chemical shifts.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 - 168 | C =O | The carbonyl carbon is highly deshielded, appearing at a characteristic downfield position. |
| ~164 (d, ¹JCF ≈ 250 Hz) | Benzoyl C -4 | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly deshielded.[7] |
| ~140 | Sulfonyl C -1 | The ipso-carbon of the sulfonyl ring is deshielded by the attached sulfur atom.[8] |
| ~134 | Sulfonyl C -4 | The para-carbon of the sulfonyl ring. |
| ~131 (d, ³JCF ≈ 9 Hz) | Benzoyl C -2, C-6 | Carbons ortho to the fluorine show a smaller three-bond coupling. |
| ~129 | Sulfonyl C -2, C-6 | Aromatic carbons ortho to the sulfonyl group.[6] |
| ~128 | Benzoyl C -1 | The ipso-carbon of the benzoyl ring, deshielded by the carbonyl group. |
| ~127 | Sulfonyl C -3, C-5 | Aromatic carbons meta to the sulfonyl group. |
| ~116 (d, ²JCF ≈ 22 Hz) | Benzoyl C -3, C-5 | Carbons meta to the fluorine atom are significantly shielded and exhibit a two-bond C-F coupling.[7] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol: FT-IR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.[9]
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Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹.
Characteristic Vibrations & Data Interpretation
The FT-IR spectrum of N-(benzenesulfonyl)-4-fluorobenzamide is expected to be dominated by strong absorptions from the N-H, C=O, and SO₂ groups.
Table 3: Predicted FT-IR Absorption Frequencies (cm⁻¹)
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
|---|---|---|
| 3350 - 3200 | N-H Stretch | N-H of the sulfonamide group. This peak is often broad due to hydrogen bonding.[10] |
| 1700 - 1670 | C=O Stretch | Carbonyl (C=O ) stretch of the amide. This is typically a very strong and sharp absorption.[11] |
| 1350 - 1320 | Asymmetric SO₂ Stretch | Asymmetric stretching of the sulfonyl (SO₂ ) group. A strong, characteristic band.[2][12] |
| 1190 - 1150 | Symmetric SO₂ Stretch | Symmetric stretching of the sulfonyl (SO₂ ) group. Also a very strong band.[2][12] |
| ~1250 | C-F Stretch | Aromatic Carbon-Fluorine bond stretch. |
| 930 - 900 | S-N Stretch | Stretching of the Sulfur-Nitrogen bond.[2] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this class of compounds.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent such as acetonitrile or methanol, often with a small amount of water and/or formic acid (for positive mode) or ammonia (for negative mode) to aid ionization.[13]
-
Data Acquisition: Infuse the sample directly into an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire full scan mass spectra in both positive and negative ion modes. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and elucidate the structure.[2]
Predicted Molecular Ion and Fragmentation Pathway
The fragmentation of N-acyl aromatic sulfonamides is well-documented and often proceeds through characteristic pathways. In negative ion mode, deprotonation occurs at the acidic N-H site.
-
Expected Exact Mass: C₁₃H₁₀FNO₃S = 279.0365
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Expected [M-H]⁻ Ion: m/z 278.0288
Collision-Induced Dissociation (CID) of the [M-H]⁻ ion is expected to follow pathways involving the loss of sulfur dioxide (SO₂) or Smiles-type rearrangements.[13][14][15]
Caption: Predicted ESI-MS/MS Fragmentation of [M-H]⁻.
Table 4: Predicted Key Mass Spectrometry Fragments (ESI Negative Mode)
| m/z (Negative Mode) | Interpretation | Proposed Structure |
|---|---|---|
| 278.03 | [M-H]⁻ | Deprotonated parent molecule |
| 214.06 | [M-H - SO₂]⁻ | Loss of neutral sulfur dioxide, a common pathway for sulfonamides.[13][16] |
| 141.00 | [C₆H₅SO₂]⁻ | Benzenesulfinate anion, resulting from cleavage of the S-N bond. |
| 123.02 | [FC₆H₄CO]⁻ | 4-Fluorobenzoyl anion, resulting from cleavage of the N-C bond. |
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of N-(benzenesulfonyl)-4-fluorobenzamide. The predicted data, grounded in established chemical principles and supported by data from analogous structures, offers a reliable reference for researchers. The key identifying features are the downfield N-H proton signal in ¹H NMR, the characteristic C-F coupling patterns in ¹³C NMR, the strong C=O and dual SO₂ stretching bands in FT-IR, and the predictable fragmentation pattern involving the loss of SO₂ in mass spectrometry. By cross-validating experimental results with this guide, scientists can achieve confident and unambiguous structural confirmation of this important chemical entity.
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